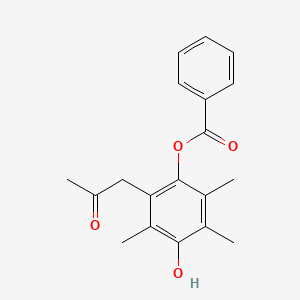
Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is a synthetic organic compound with a unique structure that includes an isoxazole ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- typically involves the reaction of isoxazole derivatives with urea under specific conditions. One common method involves the use of trimethyl orthoformate and urea to form the desired compound . The reaction conditions often require a base such as potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the isoxazole ring.
Scientific Research Applications
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl-: This compound has a similar structure but lacks the isoxazole ring.
N-(5-(2-hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea: This compound contains a thiadiazole ring instead of an isoxazole ring.
Uniqueness
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity
Properties
CAS No. |
81202-18-8 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazol-3-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,6-14)7-5-8(12-16-7)11-9(15)13(3)4/h5,14H,6H2,1-4H3,(H,11,12,15) |
InChI Key |
MZXMZZNAUBWWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=NO1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


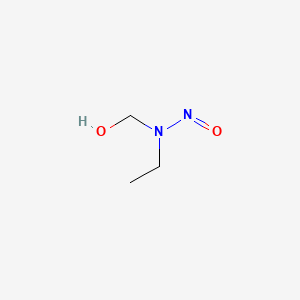

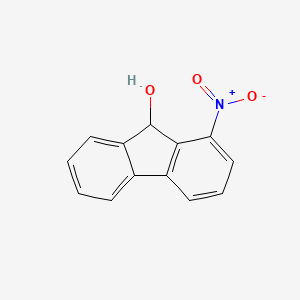
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

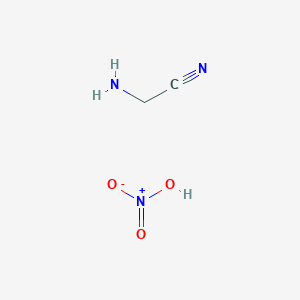
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

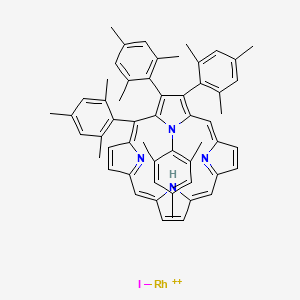
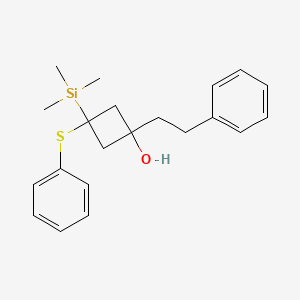
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
